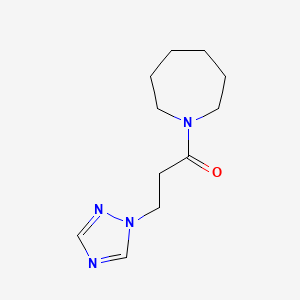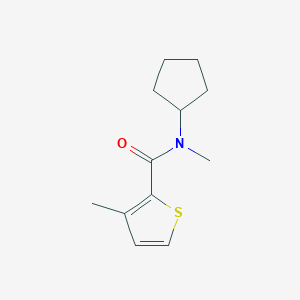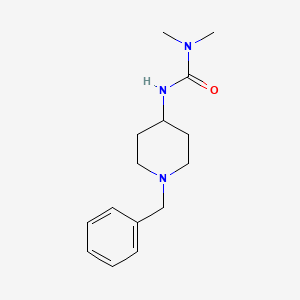
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide, also known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide has been primarily studied for its potential applications in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide has been investigated for its potential use in the treatment of anxiety and depression.
作用機序
The exact mechanism of action of N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
One of the major advantages of using N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide in lab experiments is its specificity towards the GABAergic system. This allows for targeted research on the effects of GABAergic modulation. However, one of the limitations of using N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide could be investigated for its potential use in the treatment of chronic pain and inflammation. Moreover, further research could be conducted on the pharmacokinetics and pharmacodynamics of N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide to better understand its effects and potential applications.
Conclusion:
In conclusion, N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide could lead to the development of new treatments for various diseases and disorders.
合成法
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide can be synthesized using a modified version of the Strecker synthesis method. This involves the reaction of 2-methylpropanal, ammonium chloride, and potassium cyanide in the presence of a catalyst such as zinc chloride. The resulting product is then further reacted with N,N-dimethylpiperazine to obtain N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide.
特性
IUPAC Name |
N,N-dimethyl-4-(2-methylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10(2)9-13-5-7-14(8-6-13)11(15)12(3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXSOHJCQBGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
